molecular formula C10H15F3N4 B1482526 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine CAS No. 2098093-62-8

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine

Cat. No. B1482526
CAS RN: 2098093-62-8
M. Wt: 248.25 g/mol
InChI Key: XDNNMBYZCBJVQX-UHFFFAOYSA-N
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Description

1-(2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine, also known as 1-(2-(3-TFMP)-1H-pyrazol-4-yl)ethyl)piperazine, is a synthetic compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists, particularly in the fields of biochemistry and physiology.

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound has been reported to inhibit the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can lead to cancer progression and metastasis. Inhibitors of c-Met like 1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine are therefore of significant interest in the development of anticancer therapies.

Neuropharmacology: GABA A Modulation

Structures containing the core of this compound have shown activity as allosteric modulators of the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the brain, and its modulation is crucial for treating various neurological disorders, including anxiety, epilepsy, and insomnia.

Polymer Science: Solar Cell Applications

The heterocyclic nuclei present in this compound have been incorporated into polymers used in solar cells . These polymers can improve the efficiency and stability of solar cells, making them more viable for sustainable energy solutions.

Enzyme Inhibition: BACE-1 Inhibition

This compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in the development of Alzheimer’s disease. Inhibitors of BACE-1 are thus potential therapeutic agents for this condition.

Fluorescent Probes

Due to its unique structural features, this compound can be used to create fluorescent probes . These probes can be used in biological imaging to study cell structures and functions, providing valuable insights into cellular processes.

Kinase Inhibitors and Receptor Modulators

The piperazine moiety, a part of this compound, is frequently found in kinase inhibitors and receptor modulators . These are crucial in the regulation of cellular signaling pathways and have therapeutic applications in diseases where these pathways are dysregulated.

properties

IUPAC Name

1-[2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4/c11-10(12,13)9-8(7-15-16-9)1-4-17-5-2-14-3-6-17/h7,14H,1-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNNMBYZCBJVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=C(NN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3-(trifluoromethyl)-1H-pyrazol-4-yl)ethyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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